4-Chloro-2-methyl-1H-benzo[d]imidazole

Catalog No.
S1908623
CAS No.
5599-82-6
M.F
C8H7ClN2
M. Wt
166.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methyl-1H-benzo[d]imidazole

CAS Number

5599-82-6

Product Name

4-Chloro-2-methyl-1H-benzo[d]imidazole

IUPAC Name

4-chloro-2-methyl-1H-benzimidazole

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)

InChI Key

LRJKAKFRLUGCMH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC=C2Cl

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2Cl
  • Medicinal Chemistry

    The core structure of 4-Cl-2-Me-BI, benzimidazole, is present in many biologically active molecules []. This class of molecules can target a variety of enzymes and receptors, making them attractive candidates for drug discovery. Further research would be needed to explore if 4-Cl-2-Me-BI itself has any medicinal properties or can be modified to target specific diseases.

  • Material Science

    Nitrogen-containing heterocyclic compounds like 4-Cl-2-Me-BI can be used as building blocks in the design of new functional materials []. These materials could have applications in areas such as organic electronics, catalysis, and sensors. Research would be required to determine the specific properties of 4-Cl-2-Me-BI and how it could be incorporated into materials.

  • Chemical Biology

    Small molecules like 4-Cl-2-Me-BI can be used as probes to study biological processes []. By attaching a fluorescent tag or other detectable group to the molecule, researchers can track its movement within cells and see how it interacts with other molecules. This type of research could help to elucidate the mechanisms of diseases and develop new therapeutic strategies.

4-Chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by its imidazole ring fused to a benzene ring, with a chlorine atom and a methyl group attached. Its molecular formula is C8H7ClN2C_8H_7ClN_2, and it has a molecular weight of approximately 166.6 g/mol. The compound is notable for its structural features, which include the presence of two nitrogen atoms in the imidazole moiety, contributing to its chemical reactivity and biological activity.

The chemical behavior of 4-chloro-2-methyl-1H-benzo[d]imidazole can be attributed to its functional groups. It can participate in various reactions including:

  • Electrophilic Aromatic Substitution: The chlorine atom can be substituted by electrophiles under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for reactions with electrophilic species.
  • Metalation Reactions: Similar to other benzimidazole derivatives, this compound can undergo metalation reactions, where metal species replace hydrogen atoms on the aromatic ring .

4-Chloro-2-methyl-1H-benzo[d]imidazole exhibits various biological activities, making it a subject of interest in medicinal chemistry. It has demonstrated:

  • Antimicrobial Activity: Studies have shown that compounds containing the benzimidazole structure exhibit significant antibacterial properties against various pathogens .
  • Antifungal Properties: Similar derivatives have been noted for their effectiveness against fungal infections.
  • Anticancer Potential: Some research indicates that imidazole derivatives may play a role in cancer treatment due to their ability to inhibit specific cellular pathways .

The synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole typically involves several methods:

  • Debus-Radziszewski Reaction: This method involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst.
  • Nucleophilic Substitution Reactions: Chlorination of 2-methylbenzimidazole can yield 4-chloro-2-methyl-1H-benzo[d]imidazole.
  • Metal-Catalyzed Reactions: The use of palladium or other transition metals can facilitate the formation of this compound through cross-coupling reactions .

4-Chloro-2-methyl-1H-benzo[d]imidazole has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development targeting infections and cancer.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing new agrochemicals .

Interaction studies involving 4-chloro-2-methyl-1H-benzo[d]imidazole focus on its binding affinity with biological targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-chloro-2-methyl-1H-benzo[d]imidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Methyl-1H-benzo[d]imidazoleNo chlorine substitutionBasic imidazole structure without halogen
5-Bromo-2-methyl-1H-benzo[d]imidazoleBromine instead of chlorineDifferent halogen affecting reactivity
5-Iodo-2-methyl-1H-benzo[d]imidazoleIodine substitutionHigher reactivity due to larger iodine atom
6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazoleMethoxy group additionAdditional functional group affecting solubility

The presence of the chlorine atom in 4-chloro-2-methyl-1H-benzo[d]imidazole enhances its electrophilic character compared to other similar compounds, making it particularly reactive in synthetic applications and biologically active against pathogens .

XLogP3

2.4

Wikipedia

4-Chloro-2-methyl-1H-benzo[d]imidazole

Dates

Modify: 2023-08-16

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